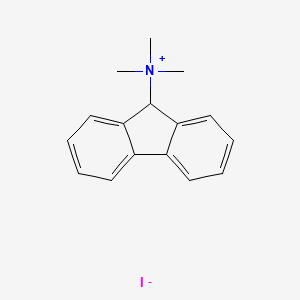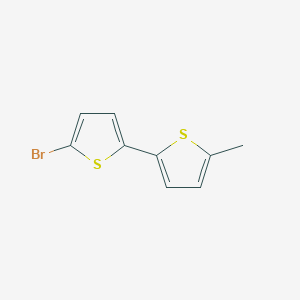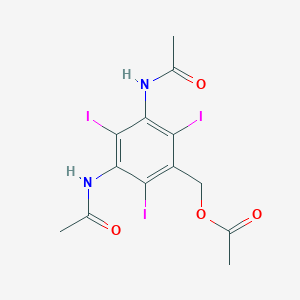
(3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate: is a chemical compound known for its unique structure and properties It contains three iodine atoms and two acetamido groups attached to a phenyl ring, with a methyl acetate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate typically involves the iodination of a phenyl ring followed by the introduction of acetamido groups and the methyl acetate group. The process can be summarized as follows:
Iodination: The phenyl ring is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Acetamidation: The iodinated phenyl ring is then reacted with acetic anhydride and ammonia to introduce the acetamido groups.
Esterification: Finally, the compound is esterified with acetic acid and methanol to form the methyl acetate group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium iodide, potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the acetamido groups.
Reduction: Deiodinated derivatives.
Substitution: Compounds with substituted functional groups in place of iodine.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of halogenated aromatic compounds.
Biology:
- Investigated for its potential as a radiocontrast agent due to its high iodine content.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for use in diagnostic imaging techniques.
- Potential applications in targeted drug delivery systems.
Industry:
- Utilized in the development of advanced materials with specific properties.
- Applied in the production of specialty chemicals.
作用機序
The mechanism of action of (3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate involves its interaction with molecular targets through its iodine atoms and acetamido groups. The iodine atoms can participate in halogen bonding, while the acetamido groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s behavior in biological systems, including its distribution, binding affinity, and overall efficacy.
類似化合物との比較
- (3,5-Diacetamido-2,4,6-triiodophenyl)methyl ether
- (3,5-Diacetamido-2,4,6-triiodophenyl)methyl propionate
Comparison:
- Uniqueness: The presence of the methyl acetate group in (3,5-Diacetamido-2,4,6-triiodophenyl)methyl acetate distinguishes it from similar compounds, potentially affecting its solubility and reactivity.
- Applications: While similar compounds may share some applications, the specific functional groups in this compound can lead to unique interactions and uses in various fields.
特性
CAS番号 |
185620-25-1 |
|---|---|
分子式 |
C13H13I3N2O4 |
分子量 |
641.97 g/mol |
IUPAC名 |
(3,5-diacetamido-2,4,6-triiodophenyl)methyl acetate |
InChI |
InChI=1S/C13H13I3N2O4/c1-5(19)17-12-9(14)8(4-22-7(3)21)10(15)13(11(12)16)18-6(2)20/h4H2,1-3H3,(H,17,19)(H,18,20) |
InChIキー |
DJICBYKZWZNSIO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)COC(=O)C)I)NC(=O)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


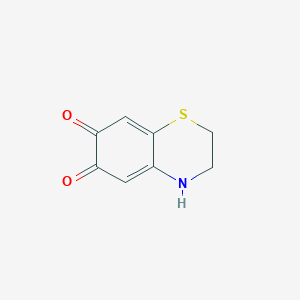
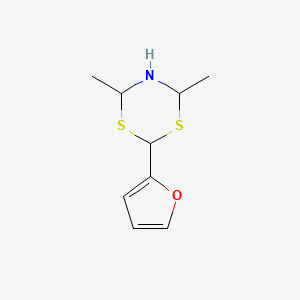




![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
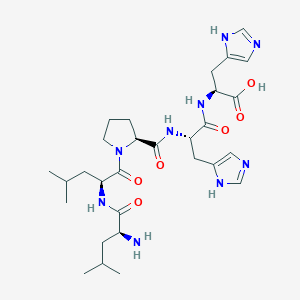
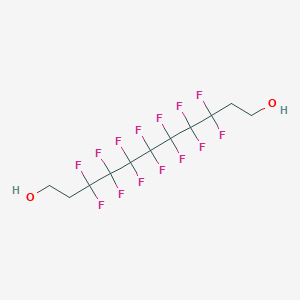
![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
